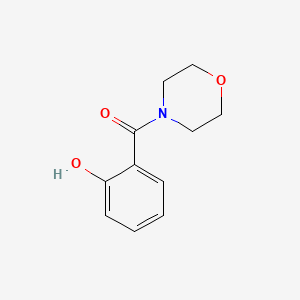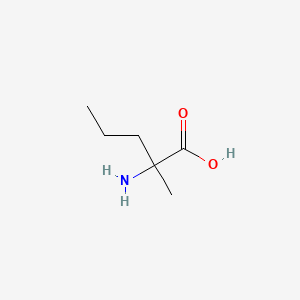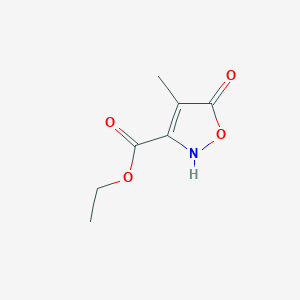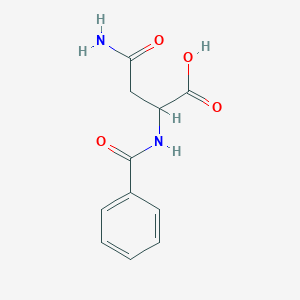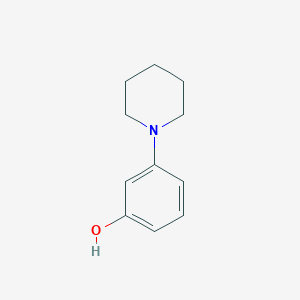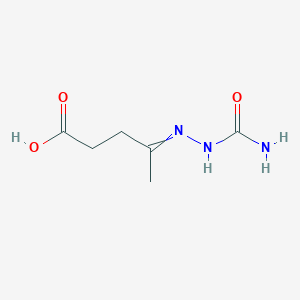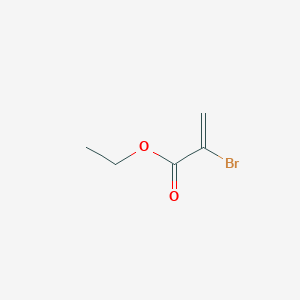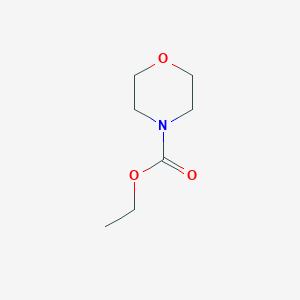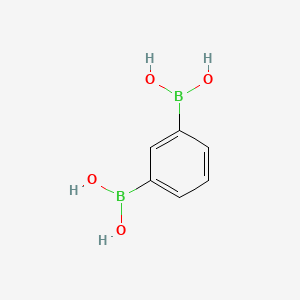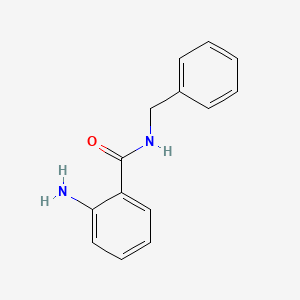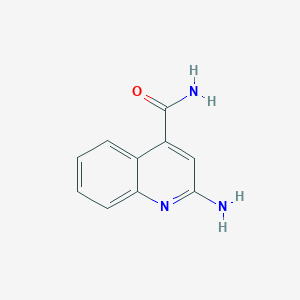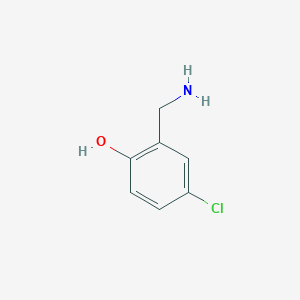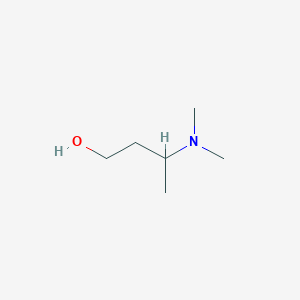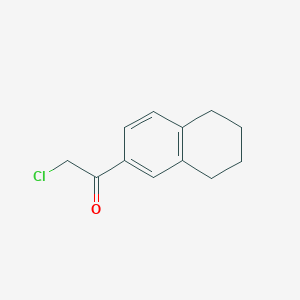![molecular formula C14H12O3 B1268007 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate CAS No. 857368-92-4](/img/structure/B1268007.png)
2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related biphenyl compounds often involves reactions between biphenyl carboxylic acids and various aldehydes. For instance, Patel et al. (2009) describe the synthesis of novel biphenyl 4-carboxylic acid derivatives through reactions with different aromatic aldehydes, showcasing methodologies that could be applied to the synthesis of 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate (Patel, Malik, & Bhatt, 2009). Additionally, Alici and Akın (2013) conducted sorption studies on a similar keto oxime derivative, which involved its synthesis and further application in metal ion sorption, indicating a potential approach for synthesizing and utilizing 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate (Alici & Akın, 2013).
Molecular Structure Analysis
The molecular structure of biphenyl derivatives, including 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate, can be characterized by various spectroscopic techniques. The study by Potkin et al. (2014) on similar isoxazole carbaldehyde oximes forms complexes with palladium, which may offer insights into the structural aspects and coordination behavior of 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate (Potkin et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving biphenyl derivatives are diverse, including hydration reactions and interactions with radicals. Schuchmann and Sonntag (1988) studied the hydration of acetyl radicals, which could be relevant for understanding the hydration processes of 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate (Schuchmann & Sonntag, 1988).
Physical Properties Analysis
The physical properties of similar compounds, such as sorption capacity and thermodynamic parameters, have been detailed by Alici and Akın (2013), providing a foundation for understanding the physical behavior of 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate in different environmental conditions (Alici & Akın, 2013).
Wissenschaftliche Forschungsanwendungen
-
Food Technology
- Gas hydrates, including CO2 hydrates, are being researched for their potential applications in food technology .
- They are used in the concentration of juices, desalination, carbonation, and food preservation .
- For example, CO2 hydrate technology was used in the concentration of orange juice, achieving a dehydration ratio (DR) of 57.2% at a pressure of 4.1 MPa .
-
Energy Industry
-
Gas Chemistry and Petrochemistry
-
Heat Exchange Systems
-
Fire Safety Management
-
Dyeing Performance
- The compound is related to biphenyl derivatives, which are used in the synthesis of azo dyes .
- Azo dyes derived from biphenyl derivatives are used in various industries including textile, printing, paper manufacturing, etc .
- They are also used for biocidal treatment of textile materials, such as antiseptics, antineoplastics, antidiabetics, and antitumor .
-
Production of Polychlorinated Biphenyls (PCBs)
-
Production of Other Organic Compounds
-
Gas Hydrate Formation
- Gas hydrates are ice-like compounds consisting of gas and water molecules .
- They occur wherever elevated pressures and low temperatures prevail; and where enough water and hydrate-forming gas molecules are available .
- Therefore, natural gas hydrates occur at all active and passive continental margins, in permafrost regions, in some deep lakes, and under unfavorable circumstances, also, in pipelines .
-
Gas Hydrate Inhibition
- The formation of gas hydrates is a major issue during the operation of oil and gas pipelines, because gas hydrates cause plugging, thereby disrupting the normal oil and gas flows .
- A solution is to inject gas hydrate inhibitors such as ionic liquids .
- Contrary to classical inhibitors, ionic liquids act both as thermodynamic inhibitors and hydrate inhibitors, and as anti-agglomerates .
- Imidazolium-based ionic liquids have been found efficient for the inhibition of CO2 and CH4 hydrates .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-oxo-2-(4-phenylphenyl)acetaldehyde;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2.H2O/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-10H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCWKYAMCCPYCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

